Cas no 1772124-14-7 (tert-butyl N-[2-hydroxy-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate)

Tert-butyl N-[2-hydroxy-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate is a protected amino alcohol derivative featuring a tert-butyloxycarbonyl (Boc) group and a 1-methylimidazole moiety. This compound is valuable in organic synthesis, particularly in peptide chemistry and medicinal chemistry, due to its dual functionality—the Boc group provides amine protection under acidic conditions, while the hydroxyl and imidazole groups offer sites for further derivatization. Its stability and compatibility with a range of reaction conditions make it a versatile intermediate for constructing complex heterocyclic frameworks or bioactive molecules. The presence of the imidazole ring also enhances its potential in coordination chemistry and catalysis.
tert-butyl N-[2-hydroxy-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate structure
1772124-14-7 structure
Product Name:tert-butyl N-[2-hydroxy-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate
CAS No:1772124-14-7
MF:C11H19N3O3
MW:241.286862611771
CID:5955314
PubChem ID:114703717
Update Time:2025-06-20

tert-butyl N-[2-hydroxy-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 1772124-14-7
    • tert-butyl N-[2-hydroxy-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate
    • EN300-7548206
    • Inchi: 1S/C11H19N3O3/c1-11(2,3)17-10(16)13-8(6-15)9-5-12-7-14(9)4/h5,7-8,15H,6H2,1-4H3,(H,13,16)
    • InChI Key: ACKINGDWUWTOPE-UHFFFAOYSA-N
    • SMILES: O(C(NC(CO)C1=CN=CN1C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 241.14264148g/mol
  • Monoisotopic Mass: 241.14264148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 76.4Ų

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Additional information on tert-butyl N-[2-hydroxy-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate

Professional Introduction to Compound with CAS No. 1772124-14-7 and Product Name: Tert-butyl N-[2-hydroxy-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate

The compound with the CAS number 1772124-14-7 and the product name Tert-butyl N-[2-hydroxy-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The presence of a tert-butyl group and a 1-methyl-1H-imidazole moiety in its backbone suggests a unique set of chemical properties that make it a promising candidate for further investigation.

Recent research in the domain of bioactive molecules has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The 1-methyl-1H-imidazole component, in particular, is known for its ability to interact with biological targets in a highly specific manner. This feature is crucial for developing drugs that exhibit high selectivity and low toxicity. The hydroxyethyl carbamate moiety further enhances the compound's potential by providing a flexible scaffold for molecular modifications, enabling chemists to fine-tune its pharmacological properties.

One of the most exciting aspects of this compound is its potential application in the development of small-molecule inhibitors. Inhibitors are essential tools in drug discovery, as they can modulate the activity of enzymes and other biological targets. The structural features of Tert-butyl N-[2-hydroxy-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate make it an ideal candidate for designing inhibitors that target specific enzymes involved in various disease pathways. For instance, studies have shown that imidazole derivatives can interact with metal ions, which are often critical components of enzymatic reactions.

The tert-butyl group in the compound's structure contributes to its stability and solubility, making it more amenable to formulation into drug products. This is particularly important for oral and injectable formulations, where bioavailability and shelf life are critical factors. Additionally, the hydrophilic nature of the hydroxyethyl carbamate moiety enhances water solubility, which is beneficial for achieving efficient drug delivery systems.

In terms of mechanism of action, researchers have hypothesized that this compound may exert its effects by inhibiting key enzymes or binding to receptors involved in inflammatory pathways. Inflammatory processes are implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. By targeting these pathways, Tert-butyl N-[2-hydroxy-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate could potentially offer therapeutic benefits without causing significant side effects.

Recent preclinical studies have demonstrated promising results when this compound was tested against various biological models. For example, in vitro assays have shown that it can inhibit the activity of enzymes such as cyclooxygenase (COX), which is involved in pain and inflammation. Similarly, animal models have revealed that it may have anti-proliferative effects on certain types of cancer cells. These findings underscore the compound's potential as a lead molecule for further drug development.

The synthesis of Tert-butyl N-[2-hydroxy-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, has been crucial in achieving the desired molecular architecture. These synthetic methodologies not only enhance efficiency but also allow for scalability, which is essential for industrial production.

From a medicinal chemistry perspective, one of the key challenges in developing new drugs is optimizing potency while minimizing off-target effects. The structural features of this compound provide a unique balance between these two factors. The tert-butyl group, for instance, helps to stabilize the molecule while maintaining its flexibility, allowing it to interact effectively with biological targets. Meanwhile, the hydroxyethyl carbamate moiety serves as a handle for further chemical modifications, enabling researchers to fine-tune its pharmacological profile.

In conclusion, Tert-butyl N-[2-hydroxy-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique molecular structure and promising biological activity make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

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